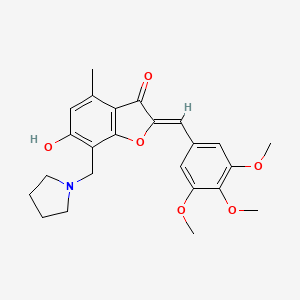
(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Its unique structure, featuring multiple functional groups including hydroxyl and methoxy moieties, suggests significant potential for various biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₁O₄, with a molecular weight of approximately 311.35 g/mol. The compound's structure includes:
- A benzofuran core , which contributes to its biological properties.
- Pyrrolidine moiety , potentially enhancing neuroprotective effects.
- Methoxy groups , which may influence its reactivity and solubility.
1. Antioxidant Activity
Research indicates that compounds with hydroxyl groups exhibit significant free radical scavenging abilities. The presence of these groups in this compound suggests it may possess notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
2. Antimicrobial Activity
Similar compounds have demonstrated effectiveness against various bacterial and fungal strains. The structural features of this compound may contribute to its potential antimicrobial efficacy, making it a candidate for further investigation in infectious disease treatment.
3. Cytotoxic Effects
Preliminary studies suggest that derivatives of benzofurans can induce apoptosis in cancer cells. The specific interactions of this compound with cellular targets involved in cancer proliferation warrant further exploration to assess its potential as an anticancer agent.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Aurones | Benzofuran core | Antitrypanosomal |
| Pyrrolidine Derivatives | Pyrrolidine ring | Neuroprotective effects |
| Benzofurans | Varying substitutions | Antioxidant activity |
Case Studies and Research Findings
Recent studies highlight the need for in vitro and in vivo investigations to fully elucidate the biological activity of this compound. For instance:
- Antioxidant Studies : In vitro assays demonstrated that similar benzofuran derivatives significantly reduced oxidative stress markers in cell cultures.
- Antimicrobial Testing : Compounds structurally akin to this benzofuran were tested against common pathogens, showing promising results in inhibiting growth.
- Cancer Cell Line Studies : Preliminary cytotoxicity tests indicated that certain derivatives could effectively induce cell death in various cancer cell lines.
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-14-9-17(26)16(13-25-7-5-6-8-25)23-21(14)22(27)18(31-23)10-15-11-19(28-2)24(30-4)20(12-15)29-3/h9-12,26H,5-8,13H2,1-4H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNRYMZPCGSJCN-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














